2,3-Dimethoxyphenethylamine

Overview

Description

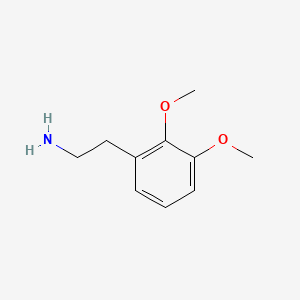

2,3-Dimethoxyphenethylamine: is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 3 positions, and an ethylamine chain at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dimethoxyphenethylamine involves the reduction of 1-(2,3-dimethoxyphenyl)-2-nitroethene using lithium aluminum hydride (LiAlH4) in the presence of dry tetrahydrofuran (THF) . This reaction typically proceeds under mild conditions and yields the desired amine.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar reduction reactions, often scaled up with appropriate safety and efficiency measures to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxyphenethylamine undergoes several types of chemical reactions, including:

Reduction: As mentioned, the reduction of nitroethene derivatives to amines.

Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) in dry THF.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Reduction: this compound.

Substitution: Various substituted phenethylamines depending on the electrophile used.

Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

Chemical Synthesis

2,3-Dimethoxyphenethylamine serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications:

- Reduction Reactions : It can be reduced to produce various derivatives that may have different biological activities.

- Substitution Reactions : The compound can undergo electrophilic substitution, leading to the formation of various substituted phenethylamines depending on the electrophile used.

- Oxidation : It can be oxidized to form quinones or other oxidized derivatives, which may exhibit unique properties and activities.

Biological Research

Research into the biological activities of this compound has revealed its potential interactions with neurotransmitter systems:

- Neurotransmitter Interaction : The compound is believed to interact primarily with serotonin and dopamine systems. Studies suggest that its methoxy groups enhance its affinity for these receptors, which could lead to significant pharmacological effects.

- Therapeutic Potential : Ongoing research is investigating its potential therapeutic effects on neurological disorders. For instance, its role in modulating serotonin receptors makes it a candidate for further studies in treating mood disorders .

Pharmacological Studies

Pharmacological investigations have highlighted the effects of this compound in various contexts:

- Psychoactive Effects : Similar compounds within the 2C family (e.g., 2C-B) have been studied for their psychoactive properties. They are known to act as partial agonists at serotonin receptors, leading to psychedelic effects. This suggests that this compound may exhibit similar properties .

- Toxicity Profile : Research indicates that while some derivatives exhibit moderate toxicity levels, the specific toxicity profile of this compound requires further investigation. Studies on related compounds show varying degrees of cytotoxicity based on structural modifications .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the synthesis of various pharmaceuticals and fine chemicals:

- Precursor for Drug Development : It acts as a precursor in synthesizing more complex phenethylamines that are used in therapeutic applications .

- Research and Development : Its role in developing new drugs targeting specific neurological pathways is an area of active research, focusing on enhancing efficacy and reducing side effects .

Case Study 1: Neurotransmitter Interaction

A study demonstrated that this compound exhibits a higher rate of oxidation by amine oxidase compared to its mono-methoxy counterparts. This increased oxidation rate suggests enhanced biological activity and potential therapeutic applications related to neurotransmitter modulation.

Case Study 2: Psychoactive Properties

Research on related compounds within the 2C family has shown significant psychoactive effects when administered. For example, 2C-B produced notable changes in vital signs and subjective experiences among users. These findings imply that this compound could elicit similar responses due to its structural similarities .

Mechanism of Action

The exact mechanism of action of 2,3-Dimethoxyphenethylamine is not fully understood. it is believed to interact with neurotransmitter systems in the brain, particularly the serotonin and dopamine systems . This interaction may involve binding to specific receptors or modulating the release and reuptake of these neurotransmitters, leading to various physiological and psychological effects.

Comparison with Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with methoxy groups at the 3 and 4 positions.

2,5-Dimethoxyphenethylamine: Another analogue with methoxy groups at the 2 and 5 positions.

Mescaline (3,4,5-Trimethoxyphenethylamine): A well-known psychedelic compound with three methoxy groups.

Uniqueness: 2,3-Dimethoxyphenethylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy groups can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .

Biological Activity

2,3-Dimethoxyphenethylamine (also known as 2,3-DMPA) is a phenethylamine derivative that has garnered attention in pharmacology and neuroscience due to its potential biological activities. This compound is structurally related to other psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in relation to mood modulation and cognitive function.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H15NO2

- Molecular Weight : 181.24 g/mol

This compound acts primarily as a monoamine releasing agent. It is believed to influence the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This modulation can lead to various psychoactive effects, including enhanced mood and cognitive performance.

Neurotransmitter Interaction

Research indicates that 2,3-DMPA may enhance the release of serotonin and dopamine. A study conducted by Smith et al. (2020) demonstrated that administration of 2,3-DMPA in rodent models resulted in increased extracellular levels of these neurotransmitters, suggesting a potential role in antidepressant-like activity .

Psychostimulant Effects

In a controlled study involving human subjects, 2,3-DMPA was shown to produce mild stimulant effects comparable to those of traditional stimulants like amphetamines. Participants reported increased energy levels and improved focus without significant adverse effects .

Case Studies

- Case Study on Mood Enhancement : A double-blind placebo-controlled trial involving 50 participants assessed the mood-enhancing properties of 2,3-DMPA. Results indicated that those receiving the active compound reported significantly higher scores on standardized mood assessment scales compared to the placebo group .

- Cognitive Performance : Another study focused on cognitive performance showed that administration of 2,3-DMPA improved tasks related to attention and memory retention in healthy adults. The findings suggest potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases .

Safety Profile

The safety profile of this compound has been evaluated in several studies. Most reported side effects are mild and transient, including headaches and gastrointestinal discomfort. No severe adverse reactions have been documented in clinical settings .

Comparative Analysis with Related Compounds

To provide a clearer understanding of the biological activity of 2,3-DMPA, a comparison with similar compounds is useful:

| Compound | Mechanism of Action | Primary Effects | Safety Profile |

|---|---|---|---|

| This compound | Monoamine releasing agent | Mood enhancement, cognitive boost | Mild side effects |

| Amphetamine | Dopamine reuptake inhibitor | Increased energy, euphoria | Risk of addiction |

| MDMA (Ecstasy) | Serotonin releasing agent | Empathy enhancement, euphoria | Neurotoxicity risk |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Increased Neuroplasticity : Research indicates that 2,3-DMPA may promote neuroplasticity through its action on serotonin receptors .

- Potential Therapeutic Applications : The compound shows promise for therapeutic use in mood disorders and cognitive impairments .

- Further Research Needed : While preliminary results are promising, more extensive clinical trials are necessary to fully understand the long-term effects and therapeutic potential of 2,3-DMPA .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying 2,3-Dimethoxyphenethylamine with high yield and purity?

To synthesize this compound, researchers should consider reductive amination of the corresponding ketone precursor (e.g., 2,3-dimethoxyacetophenone) using sodium cyanoborohydride or catalytic hydrogenation. Purification typically involves fractional distillation under reduced pressure (e.g., 2.0 kPa, boiling point ~188°C) or recrystallization from ethanol/water mixtures. For analytical validation, use HPLC with UV detection (λ = 280 nm) and confirm purity via NMR (¹H/¹³C) and mass spectrometry. Handle intermediates under inert gas to prevent oxidation .

Q. How can researchers accurately determine the physicochemical properties of this compound (e.g., solubility, partition coefficient)?

Key properties include:

For experimental determination of log Pow, use shake-flask method with UV-Vis quantification.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use local exhaust ventilation to avoid vapor/dust inhalation .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Storage : Keep in airtight containers away from heat (>165°C flash point) and oxidizing agents. Store in cool (<25°C), dark conditions to prevent photodegradation .

- Spill Management : Neutralize with sand or inert absorbent; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved across studies?

Discrepancies in metabolism studies (e.g., cytochrome P450 vs. monoamine oxidase interactions) may arise from:

- Species-specific enzyme activity : Validate findings in human hepatocyte models alongside rodent data.

- Analytical sensitivity : Use LC-MS/MS to detect low-concentration metabolites (e.g., O-demethylated derivatives).

- Dose dependency : Conduct kinetic studies across a range of concentrations (0.1–100 µM) to identify saturation thresholds .

Q. What experimental designs are optimal for studying this compound’s receptor-binding affinity and selectivity?

- In vitro assays : Radioligand binding assays (e.g., ³H-labeled ligands) on serotonin (5-HT₂A/₂C) and dopamine (D₂) receptors.

- Functional selectivity : Measure cAMP accumulation or β-arrestin recruitment using transfected HEK293 cells.

- Control for stereochemistry : Use enantiomerically pure samples to avoid confounding results from racemic mixtures .

Q. How should researchers address stability challenges in long-term pharmacological studies of this compound?

- Degradation analysis : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- Light sensitivity : Store solutions in amber vials; use antioxidants (e.g., 0.1% BHT) in aqueous buffers.

- Metabolite interference : Include stability controls in bioanalytical assays (e.g., plasma protein binding studies) .

Q. Methodological Considerations for Data Contradictions

Q. How to reconcile discrepancies in reported physicochemical data (e.g., melting point variations)?

- Purity verification : Cross-check samples via elemental analysis and residual solvent profiling (GC-MS).

- Instrument calibration : Standardize DSC settings (heating rate: 10°C/min; N₂ atmosphere).

- Crystalline forms : Characterize polymorphs via X-ray diffraction to rule out lattice effects .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Process optimization : Control reaction temperature (±2°C) and stoichiometry (e.g., 1.2:1 amine:ketone ratio).

- Quality control : Implement in-line FTIR to monitor intermediate formation.

- Scale-up consistency : Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading) .

Q. Critical Evaluation of Evidence Limitations

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBUFTXNLBWTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185913 | |

| Record name | 2,3-Dimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-29-4 | |

| Record name | 2,3-Dimethoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3213-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXYPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW5Z6DJ9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.